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molecular formula C6H4Cl2N2O2 B1667105 Aminopyralid CAS No. 150114-71-9

Aminopyralid

Cat. No. B1667105
M. Wt: 207.01 g/mol
InChI Key: NIXXQNOQHKNPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666293B2

Procedure details

To a 4-liter (L) flask was added 2370 grams (g) of hot water, 250 g of 50 percent by weight NaOH, 30 g of NaCl, and 350 g of wet 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (80 percent). The solution was stirred for 30 minutes (min), filtered through a 1 micron polypropylene film, and transferred to a 5-L feed circulation tank. This solution weighed 3000 g and contained 9.3 percent 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, 2.0 to 2.5 percent of excess NaOH, and 1.0 percent of NaCl.
[Compound]
Name
( L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
2370 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Na+].[Cl-].[NH2:5][C:6]1[C:11](Cl)=[C:10]([Cl:13])[N:9]=[C:8]([C:14]([OH:16])=[O:15])[C:7]=1[Cl:17]>O>[NH2:5][C:6]1[CH:11]=[C:10]([Cl:13])[N:9]=[C:8]([C:14]([OH:16])=[O:15])[C:7]=1[Cl:17] |f:0.1,2.3|

Inputs

Step One
Name
( L )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
350 g
Type
reactant
Smiles
NC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
Name
Quantity
2370 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes (min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a 1 micron polypropylene film

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=C(C(=NC(=C1)Cl)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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